1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indoline derivatives.
Mechanism of Action
Target of Action
The primary targets of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone are Histone Deacetylase 6 (HDAC6) and Heat Shock Protein 90 (HSP90) . These proteins play a crucial role in cellular processes such as cell cycle progression and stress response .
Mode of Action
This compound interacts with its targets, HDAC6 and HSP90, by inhibiting their activity . This inhibition results in decreased production of Vascular Endothelial Growth Factor (VEGF), a protein that promotes the growth of new blood vessels .
Biochemical Pathways
The inhibition of HDAC6 and HSP90 affects the VEGF signaling pathway . This pathway is involved in angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGF production, this compound can potentially slow down or prevent angiogenesis .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of cell migration and retinal neovascularization . These effects are due to the decreased production of VEGF, leading to reduced angiogenesis .
Preparation Methods
The synthesis of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-aminoindoline with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Chemical Reactions Analysis
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Due to its enzyme inhibitory properties, it holds promise as a lead compound for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can be compared with other indoline-based compounds that exhibit similar enzyme inhibitory activities. Some of these compounds include:
Indoline-2,3-dione derivatives: Known for their anti-inflammatory and anticancer properties.
Indoline-3-carboxamide derivatives: Studied for their potential as kinase inhibitors.
Indoline-2-carboxylic acid derivatives: Explored for their antimicrobial activities
The uniqueness of this compound lies in its trifluoroethanone moiety, which enhances its binding affinity and specificity towards target enzymes, making it a promising candidate for further drug development.
Properties
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZNUFDVKYJRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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